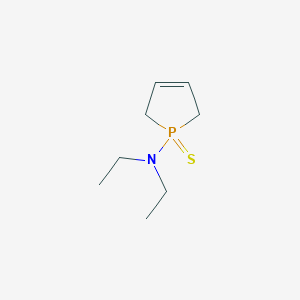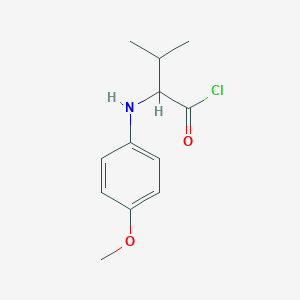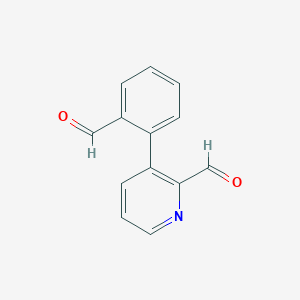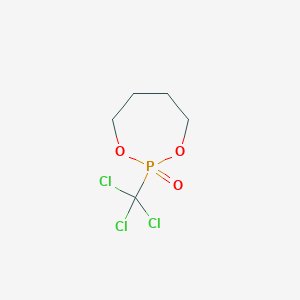
4-Oxopentyl carbonochloridate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxopentyl carbonochloridate is an organic compound with the molecular formula C6H9ClO3 It is a derivative of carbonochloridic acid and is characterized by the presence of a carbonyl group (C=O) and a chloroformate group (ClCO2)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-oxopentyl carbonochloridate typically involves the reaction of 4-oxopentanol with phosgene (COCl2). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of phosgene. The general reaction scheme is as follows:
4-Oxopentanol+Phosgene→4-Oxopentyl carbonochloridate+HCl
The reaction is usually conducted in an inert solvent such as toluene or dichloromethane, and the temperature is maintained at low levels to control the reaction rate and prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale phosgenation processes. Safety measures are crucial due to the toxic and corrosive nature of phosgene. The process includes the use of continuous flow reactors to ensure efficient mixing and temperature control.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Oxopentyl carbonochloridate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroformate group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of carbamates, carbonates, and thiocarbonates, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-oxopentanol and hydrochloric acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Solvents: Toluene, dichloromethane, ethanol
Major Products Formed:
Carbamates: Formed by the reaction with amines
Carbonates: Formed by the reaction with alcohols
Thiocarbonates: Formed by the reaction with thiols
Wissenschaftliche Forschungsanwendungen
4-Oxopentyl carbonochloridate has diverse applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Bioconjugation: Employed in the modification of biomolecules for the development of bioconjugates and drug delivery systems.
Material Science: Utilized in the preparation of functionalized polymers and materials with specific properties.
Medicinal Chemistry: Investigated for its potential use in the synthesis of bioactive molecules and drug candidates.
Wirkmechanismus
The mechanism of action of 4-oxopentyl carbonochloridate primarily involves its reactivity towards nucleophiles. The chloroformate group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as a carbonylating agent, introducing carbonyl groups into target molecules. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Vergleich Mit ähnlichen Verbindungen
Ethyl chloroformate: Similar in structure but with an ethyl group instead of the 4-oxopentyl group
Benzyl chloroformate: Contains a benzyl group and is used for the protection of amine groups in peptide synthesis.
4-Aminophenyl carbonochloridate: Contains an aminophenyl group and is used in the synthesis of poly(oxyethylene) modified dextrans.
Uniqueness: 4-Oxopentyl carbonochloridate is unique due to the presence of the 4-oxopentyl group, which imparts specific reactivity and properties
Eigenschaften
CAS-Nummer |
64710-78-7 |
|---|---|
Molekularformel |
C6H9ClO3 |
Molekulargewicht |
164.59 g/mol |
IUPAC-Name |
4-oxopentyl carbonochloridate |
InChI |
InChI=1S/C6H9ClO3/c1-5(8)3-2-4-10-6(7)9/h2-4H2,1H3 |
InChI-Schlüssel |
PYRSDUXZUBFENJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CCCOC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![5-[2-(6-Oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]bicyclo[4.2.0]octa-3,7-dien-2-one](/img/structure/B14485990.png)



![1H-Benz[de]isoquinoline-1,3(2H)-dione, 6,7-dimethoxy-2-(phenylmethyl)-](/img/structure/B14486010.png)
![2-[2-([1,1'-Biphenyl]-4-yl)ethenyl]-5-(2-phenylethenyl)-1,3-benzoxazole](/img/structure/B14486019.png)

